3-(2-Methyl-1H-imidazol-1-yl)propan-1-ol

Description

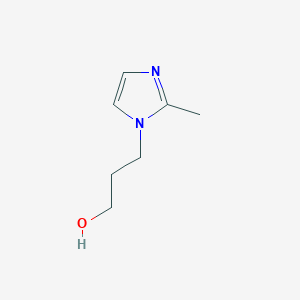

Structure

3D Structure

Properties

IUPAC Name |

3-(2-methylimidazol-1-yl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-7-8-3-5-9(7)4-2-6-10/h3,5,10H,2,4,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAWYZRXSWDINCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Derivatization and Functional Group Transformations of 3 2 Methyl 1h Imidazol 1 Yl Propan 1 Ol

Transformations of the Hydroxyl Group

The primary alcohol functionality is a versatile handle for numerous chemical reactions, including esterification, oxidation, and nucleophilic substitution.

Esterification Reactions for Modifying Polarity and Reactivity

Esterification of the terminal hydroxyl group is a common strategy to alter the polarity, lipophilicity, and reactivity of the parent molecule. The conversion of the polar alcohol to a less polar ester can significantly impact properties such as solubility and bioavailability. medcraveonline.com This modification has been explored in analogous compounds, such as 1-aryl-3-(1H-imidazol-1-yl)propan-1-ols, where ester derivatives were synthesized to enhance anti-Candida activity. nih.gov

The reaction typically involves treating 3-(2-methyl-1H-imidazol-1-yl)propan-1-ol with an acylating agent, such as an acid chloride or acid anhydride (B1165640), often in the presence of a base catalyst. This process allows for the introduction of a wide array of functional groups, leading to esters with varying properties. For instance, reaction with acetic anhydride would yield 3-(2-methyl-1H-imidazol-1-yl)propyl acetate, while reaction with benzoyl chloride would produce 3-(2-methyl-1H-imidazol-1-yl)propyl benzoate.

| Acylating Agent | Resulting Ester Derivative | Potential Change in Property |

|---|---|---|

| Acetic Anhydride | 3-(2-Methyl-1H-imidazol-1-yl)propyl acetate | Increased lipophilicity, potential for prodrug applications |

| Benzoyl Chloride | 3-(2-Methyl-1H-imidazol-1-yl)propyl benzoate | Significantly increased lipophilicity, modified steric profile |

| Nicotinoyl Chloride | 3-(2-Methyl-1H-imidazol-1-yl)propyl nicotinate | Introduction of a pyridine (B92270) moiety, altered biological target interaction |

Oxidation to Carbonyl Compounds

The primary alcohol group of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the reaction conditions and the oxidizing agent employed. savemyexams.com

Selective oxidation to the aldehyde, 3-(2-methyl-1H-imidazol-1-yl)propanal, can be achieved using mild oxidizing agents and by removing the aldehyde from the reaction mixture as it forms to prevent over-oxidation. A common method involves the use of acidified potassium dichromate(VI) under distillation conditions. physicsandmathstutor.com

Further oxidation to the carboxylic acid, 3-(2-methyl-1H-imidazol-1-yl)propanoic acid, is accomplished by using stronger oxidizing agents or more vigorous conditions, such as heating the alcohol under reflux with an excess of the oxidizing agent. savemyexams.comphysicsandmathstutor.com This transformation introduces an acidic functional group, drastically altering the molecule's chemical properties.

| Product | Typical Reagent | Reaction Conditions |

|---|---|---|

| 3-(2-Methyl-1H-imidazol-1-yl)propanal (Aldehyde) | Acidified Potassium Dichromate(VI) (K₂Cr₂O₇/H⁺) | Gentle heating with immediate distillation of the product |

| 3-(2-Methyl-1H-imidazol-1-yl)propanoic Acid (Carboxylic Acid) | Acidified Potassium Dichromate(VI) (K₂Cr₂O₇/H⁺) | Heating under reflux |

Nucleophilic Substitution Reactions

The hydroxyl group is a poor leaving group for nucleophilic substitution reactions. Therefore, it must first be converted into a more reactive functional group, such as a tosylate or a halide. This "activation" step facilitates displacement by a wide range of nucleophiles.

For example, the alcohol can be reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine to form the corresponding tosylate, 3-(2-methyl-1H-imidazol-1-yl)propyl tosylate. The tosylate group is an excellent leaving group and can be readily displaced by nucleophiles such as cyanide (CN⁻), azide (B81097) (N₃⁻), or amines to introduce new functionalities. Alternatively, reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert the alcohol directly into the corresponding alkyl chloride or bromide.

| Step 1: Activation Reagent | Intermediate | Step 2: Nucleophile | Final Product |

|---|---|---|---|

| p-Toluenesulfonyl chloride (TsCl) | 3-(2-Methyl-1H-imidazol-1-yl)propyl tosylate | Sodium Cyanide (NaCN) | 4-(2-Methyl-1H-imidazol-1-yl)butanenitrile |

| Thionyl Chloride (SOCl₂) | 1-(3-Chloropropyl)-2-methyl-1H-imidazole | Ammonia (B1221849) (NH₃) | 3-(2-Methyl-1H-imidazol-1-yl)propan-1-amine |

| Phosphorus Tribromide (PBr₃) | 1-(3-Bromopropyl)-2-methyl-1H-imidazole | Sodium Azide (NaN₃) | 1-(3-Azidopropyl)-2-methyl-1H-imidazole |

Modifications of the Imidazole (B134444) Ring System

The aromatic imidazole core offers opportunities for derivatization through substitution reactions or by altering the saturation of the ring itself.

Substitutions and Functionalizations on the Imidazole Core

The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. wikipedia.org The existing substituents—the methyl group at the C2 position and the propyl alcohol chain at the N1 position—influence the regioselectivity of these reactions. The C4 and C5 positions are the primary sites for electrophilic attack.

Nitration of the imidazole ring is a common functionalization. For the parent 2-methylimidazole (B133640), nitration typically yields the 5-nitro derivative. wikipedia.org A similar outcome is expected for this compound, leading to the formation of 3-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-1-ol. Other electrophilic substitution reactions, such as halogenation (using reagents like N-bromosuccinimide) or sulfonation, can also be employed to introduce different functional groups onto the imidazole core.

| Reaction Type | Reagent | Expected Major Product |

|---|---|---|

| Nitration | Nitric Acid / Sulfuric Acid (HNO₃/H₂SO₄) | 3-(2-Methyl-5-nitro-1H-imidazol-1-yl)propan-1-ol |

| Bromination | N-Bromosuccinimide (NBS) | 3-(5-Bromo-2-methyl-1H-imidazol-1-yl)propan-1-ol |

Reduction of the Imidazole Ring to Saturated Derivatives

The aromatic imidazole ring can be reduced to its saturated counterpart, an imidazolidine. This transformation eliminates the aromaticity and changes the geometry of the ring from planar to a more flexible, non-planar conformation. The reduction of N-substituted imidazoles can be achieved using complex metal hydrides like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). stackexchange.com

However, the reduction of N,N'-disubstituted imidazolium (B1220033) salts or imidazoles can sometimes lead to reductive ring cleavage, yielding diamine products, especially when conducted in protic solvents. stackexchange.com Specific reaction conditions, such as the choice of reducing agent and solvent, are critical to favor the desired ring reduction over cleavage. Successful reduction of this compound would yield 3-(2-methylimidazolidin-1-yl)propan-1-ol.

| Reducing Agent | Potential Product | Notes |

|---|---|---|

| Sodium Borohydride (NaBH₄) in aprotic solvent | 3-(2-Methylimidazolidin-1-yl)propan-1-ol | Favors direct ring reduction. |

| Sodium Borohydride (NaBH₄) in protic solvent (e.g., ethanol) | Ring-opened diamine derivatives | Risk of reductive ring cleavage. stackexchange.com |

| Catalytic Hydrogenation (e.g., H₂/Pd) | 3-(2-Methylimidazolidin-1-yl)propan-1-ol | Alternative method for ring saturation. |

Synthesis of Analogues with Varied Side Chains (e.g., amine, carboxylic acid derivatives)

The propanol (B110389) side chain of this compound is a prime target for functional group interconversion, allowing for the introduction of amine and carboxylic acid moieties, among others. These transformations significantly alter the physicochemical properties of the parent molecule, influencing its solubility, basicity, and potential for further conjugation.

Amine Derivatives

The conversion of the terminal alcohol to an amine group introduces a basic center, which can be crucial for biological activity and for forming salts with improved solubility and handling characteristics. A common strategy to achieve this transformation involves a two-step process. First, the hydroxyl group is converted into a better leaving group, such as a tosylate or a halide. Subsequently, the intermediate is treated with an amine source, like ammonia or a primary amine, to yield the desired amino derivative.

A notable example of a related amine analogue is 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine . While direct synthesis from the corresponding propanol is feasible, an alternative industrial synthesis route for the closely related N-(3-aminopropyl)imidazole starts from imidazole and acrylonitrile. This process involves a cyanoethylation reaction followed by a hydrogenation reduction catalyzed by Raney nickel. This method highlights an efficient, scalable approach to producing such amine derivatives.

| Compound Name | Starting Material | Key Reagents/Steps |

| 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine | Imidazole | 1. Acrylonitrile (Cyanoethylation) 2. Raney Nickel, H2 (Reduction) |

This table outlines a synthetic approach to a closely related amine analogue, demonstrating a common industrial method.

Carboxylic Acid Derivatives

Oxidation of the primary alcohol in this compound to a carboxylic acid introduces an acidic functional group, which can serve as a handle for forming amides, esters, and other derivatives. This transformation can be achieved using a variety of oxidizing agents. Standard laboratory procedures often employ chromium-based reagents, such as potassium dichromate(VI) in acidic conditions, to effect the complete oxidation of primary alcohols to carboxylic acids. The reaction typically requires heating under reflux to ensure the reaction goes to completion and to prevent the isolation of the intermediate aldehyde.

| Derivative Type | General Method | Common Reagents |

| Carboxylic Acid | Oxidation of Primary Alcohol | Potassium dichromate(VI), Sulfuric acid |

This table illustrates a general and widely used method for the synthesis of carboxylic acid derivatives from primary alcohols.

Development of Isotopic and Radiolabeled Probes from this compound (e.g., C-11 labeled compounds)

The development of isotopically labeled analogues of this compound, particularly with the short-lived positron-emitting radionuclide carbon-11 (B1219553) (¹¹C, t½ ≈ 20.4 min), is of significant interest for in vivo imaging studies using Positron Emission Tomography (PET). PET allows for the non-invasive visualization and quantification of biological processes at the molecular level. The incorporation of ¹¹C into the structure of this compound or its derivatives can provide valuable tools for studying its biodistribution, target engagement, and pharmacokinetics in living organisms.

Several strategies can be envisioned for the ¹¹C-labeling of this compound and its analogues, primarily leveraging well-established ¹¹C-radiochemistry.

Potential Labeling Strategies

The choice of labeling position is critical and is often dictated by the availability of suitable precursors and the desire to minimize the impact of the isotopic label on the molecule's biological activity.

O-¹¹C-Methylation of the Alcohol: The terminal hydroxyl group of this compound is a prime candidate for radiolabeling. This can be achieved through O-methylation using ¹¹C-labeled methylating agents such as [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf). These reagents are routinely produced from cyclotron-generated [¹¹C]carbon dioxide ([¹¹C]CO₂) and can react rapidly with alcohols in the presence of a suitable base to form the corresponding [¹¹C]methoxy ether. This approach offers a direct and often high-yielding method for introducing the ¹¹C label.

¹¹C-Labeling of Amine Analogues: If an amine analogue, such as 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine, is synthesized, the primary amine provides a site for N-¹¹C-methylation using [¹¹C]CH₃I or [¹¹C]CH₃OTf. This would yield the corresponding N-methylated derivative, providing another avenue for a ¹¹C-labeled probe.

¹¹C-Carboxylation: For carboxylic acid derivatives, direct incorporation of [¹¹C]CO₂ is a powerful labeling strategy. This can be achieved by reacting [¹¹C]CO₂ with a suitable organometallic precursor, such as a Grignard or organolithium reagent, derived from a halogenated version of the parent molecule. While synthetically more challenging due to the need for a specific precursor, this method directly incorporates the ¹¹C atom as a carboxyl group.

The short half-life of ¹¹C necessitates rapid and efficient radiosynthetic procedures, typically completed within 2-3 half-lives (40-60 minutes). Automated synthesis modules are commonly employed to handle the high radioactivity and ensure reproducible production of the radiolabeled tracer for preclinical or clinical PET imaging studies. nih.govnih.govnih.govnih.govmdpi.com

| Labeling Strategy | ¹¹C-Reagent | Target Functional Group | Resulting Labeled Compound |

| O-Methylation | [¹¹C]CH₃I or [¹¹C]CH₃OTf | Hydroxyl | 3-(2-methyl-1H-imidazol-1-yl)-1-([¹¹C]methoxy)propane |

| N-Methylation | [¹¹C]CH₃I or [¹¹C]CH₃OTf | Primary Amine | N-([¹¹C]methyl)-3-(2-methyl-1H-imidazol-1-yl)propan-1-amine |

| Carboxylation | [¹¹C]CO₂ | Organometallic Precursor | 3-(2-methyl-1H-imidazol-1-yl)-[¹¹C]propanoic acid |

This interactive table summarizes potential C-11 labeling strategies for this compound and its derivatives.

3 2 Methyl 1h Imidazol 1 Yl Propan 1 Ol in Coordination Chemistry and Ligand Design

Ligand Properties of the Imidazole-Propanol Scaffold

The 3-(2-methyl-1H-imidazol-1-yl)propan-1-ol molecule possesses distinct features that define its behavior as a ligand. The core of its coordinating ability lies in the imidazole (B134444) ring, a five-membered aromatic heterocycle containing two nitrogen atoms. nih.gov One of these nitrogen atoms can be deprotonated and is available to coordinate with a metal center, while the protonated nitrogen often engages in hydrogen bonding. nih.gov

The key properties of this scaffold include:

N-Donor Site: The imidazole ring provides a strong N-donor atom for coordination to a metal ion. The presence of a methyl group at the 2-position of the imidazole ring introduces steric bulk near the coordination site, which can influence the geometry and stability of the resulting metal complex.

Hemilabile Propanol (B110389) Arm: The propanol side chain introduces a secondary, weaker oxygen donor site. This hydroxyl group can coordinate to the metal center, making the ligand bidentate (N,O-coordination). The flexibility of the propyl chain allows this interaction to be reversible, a property known as hemilability. This on/off coordination can be crucial in catalysis, opening up a coordination site on the metal for substrate binding during a catalytic cycle.

Hydrogen Bonding Capability: The hydroxyl group of the propanol arm can act as both a hydrogen bond donor and acceptor. This facilitates the formation of supramolecular structures in the solid state and can play a direct role in catalytic mechanisms, for instance, by stabilizing transition states or interacting with substrates. nih.gov

Bifunctional Potential: The combination of a metal-binding imidazole unit and a proton-donating/accepting hydroxyl group within the same molecule creates a potential metal-ligand bifunctional system. beilstein-journals.org This allows for cooperative action where the metal and the ligand play distinct but complementary roles in activating substrates.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes using imidazole-based ligands like this compound typically involves straightforward procedures. A common method is the reaction of the ligand with a metal salt (e.g., chlorides, acetates) in a suitable solvent, such as ethanol (B145695) or methanol. nih.govsysrevpharm.org The reaction mixture may be heated to facilitate the complex formation, and the resulting product can often be isolated as a crystalline solid upon cooling or solvent evaporation. sysrevpharm.org

Once synthesized, these new coordination compounds are rigorously identified and studied using a suite of analytical techniques to determine their structure, composition, and properties. uomustansiriyah.edu.iqresearchgate.net

Table 1: Common Techniques for Characterization of Metal Complexes

| Technique | Information Obtained |

| FT-IR Spectroscopy | Identifies the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of functional groups (e.g., C=N of imidazole, O-H of propanol). nih.gov |

| NMR Spectroscopy (¹H, ¹³C) | Provides detailed information about the ligand's structure in solution and how it changes upon coordination. nih.gov |

| UV-Visible Spectroscopy | Gives insights into the electronic transitions within the complex, helping to deduce the coordination geometry around the metal ion. uomustansiriyah.edu.iq |

| Elemental Analysis (C,H,N) | Determines the empirical formula of the complex, confirming the stoichiometry of metal to ligand. uomustansiriyah.edu.iq |

| Mass Spectrometry | Confirms the molecular weight of the complex. researchgate.net |

| Molar Conductivity | Measures the electrolytic nature of the complex in solution, distinguishing between ionic and neutral compounds. researchgate.net |

| Magnetic Susceptibility | Determines the number of unpaired electrons on the metal ion, which helps to assign its oxidation state and coordination geometry. uomustansiriyah.edu.iq |

Applications in Homogeneous and Heterogeneous Catalysis

Catalysis is broadly divided into two categories: homogeneous, where the catalyst is in the same phase as the reactants, and heterogeneous, where it is in a different phase. rsc.orgchemistryworld.com Homogeneous catalysts are often highly active and selective but can be difficult to separate from the product mixture. rsc.org Heterogeneous catalysts are stable and easily recyclable but may show lower activity. rsc.orgukzn.ac.za The design of ligands like this compound aims to create complexes that can bridge this gap, offering high activity and selectivity while potentially being anchored to a solid support for easier recovery.

Transfer hydrogenation is a powerful technique for the reduction of unsaturated functional groups, such as ketones, aldehydes, and imines, using a hydrogen donor molecule instead of high-pressure molecular hydrogen (H₂). udla.cl A common and readily available hydrogen source is 2-propanol. researchgate.netresearchgate.net Metal complexes, particularly those of ruthenium, rhodium, and iridium, featuring N-heterocyclic ligands have proven to be highly effective catalysts for these reactions. udla.clresearchgate.net

Table 2: Representative Performance of Imidazole-Ligand Based Catalysts in Transfer Hydrogenation of Ketones

| Metal Center | Ligand Type | Substrate | Hydrogen Donor | Conversion (%) | Ref. |

| Rhodium(I) | P-N-P Ligand | Aryl Alkyl Ketones | 2-Propanol | Excellent | researchgate.net |

| Ruthenium(II) | N-P-N Ligand | Benzylideneanilines | 2-Propanol/NaOH | High | udla.cl |

| Iridium(I) | Imidazol-2-ylidene | Ketones | 2-Propanol | High | researchgate.net |

| Thorium(IV) | Imidazolin-2-iminato | Aldehydes, Ketones | 2-Propanol | Good | rsc.org |

Note: This table shows data for analogous systems to illustrate the potential of imidazole-based ligands in catalysis.

Bifunctional catalysis involves the cooperative action of two distinct functional groups within a catalyst to promote a reaction. beilstein-journals.org In the context of metal complexes with the this compound ligand, this refers to a mechanism where both the metal center and the ligand's propanol arm participate actively in the catalytic cycle. This is a form of metal-ligand cooperation. acs.org

In a proposed mechanism for transfer hydrogenation, the reaction proceeds through several key steps:

The metal complex reacts with 2-propanol to form a metal-hydride species, which is the active reducing agent.

The substrate (e.g., a ketone) coordinates to the metal center.

The hydride is transferred from the metal to the ketone's carbonyl carbon.

Simultaneously, the proton from the ligand's hydroxyl group is transferred to the ketone's carbonyl oxygen.

This concerted transfer of a hydride (H⁻) from the metal and a proton (H⁺) from the ligand avoids the formation of high-energy charged intermediates and significantly lowers the activation energy of the reaction. acs.org This cooperative pathway is a key strategy in the design of highly efficient catalysts for hydrogenation and other reduction reactions.

Structural Analysis of Coordination Compounds (e.g., X-ray Diffraction)

The structural data obtained are crucial for understanding the catalyst's behavior. For example, the geometry around the metal ion (e.g., tetrahedral, square planar, octahedral) influences its reactivity and selectivity. nih.govuomustansiriyah.edu.iq In the solid state, the analysis also reveals intermolecular interactions, such as hydrogen bonds, which can influence the material's bulk properties. nih.gov

Table 3: Key Structural Information from X-ray Diffraction

| Parameter | Description | Significance |

| Coordination Number | The number of atoms directly bonded to the central metal ion. | Dictates the possible geometries of the complex. |

| Coordination Geometry | The spatial arrangement of ligands around the metal (e.g., tetrahedral, octahedral). nih.gov | A primary determinant of the complex's electronic and chemical properties. |

| Bond Lengths | The distances between the metal and the coordinating atoms of the ligand. | Indicates the strength of the metal-ligand bond. |

| Bond Angles | The angles between adjacent metal-ligand bonds. | Defines the shape of the complex and reveals any steric strain or distortion from ideal geometry. nih.gov |

| Intermolecular Interactions | Non-covalent forces like hydrogen bonds or π-stacking between molecules in the crystal lattice. mdpi.com | Explains the crystal packing and can influence physical properties. |

In addition to X-ray diffraction, computational methods and Hirshfeld surface analysis can be employed to further investigate intermolecular interactions and the distribution of electron density within the crystal structure. mdpi.com

Advanced Applications of 3 2 Methyl 1h Imidazol 1 Yl Propan 1 Ol and Its Derivatives

Role as Precursors for Novel Functional Materials

The bifunctional nature of 3-(2-Methyl-1H-imidazol-1-yl)propan-1-ol, possessing both a nucleophilic imidazole (B134444) ring and a terminal hydroxyl group, makes it an ideal building block for the synthesis of novel functional materials. The imidazole moiety can engage in hydrogen bonding and coordination with metal ions, while the hydroxyl group allows for esterification, etherification, and condensation reactions. This dual reactivity enables its incorporation into more complex structures such as metal-organic frameworks (MOFs) or functionalized nanoparticles.

Derivatives of this compound are instrumental in developing materials with tailored properties. For instance, the synthesis of radiolabeled compounds for medical imaging, such as [18F]F-HX4, a hypoxia imaging agent, utilizes precursors with similar imidazole and alcohol functionalities. researchgate.net The synthesis involves multi-step reactions where the hydroxyl group is a key site for chemical modification, demonstrating the compound's utility as a scaffold for complex functional molecules. researchgate.net While direct synthesis of large-scale functional materials from this compound is an emerging area, its structural motifs are present in various synthesized functional molecules, indicating its potential.

Integration into Polymeric Structures

The presence of a reactive hydroxyl group allows this compound to be used as a monomer or a modifying agent in polymer chemistry. It can be converted into monomers, such as acrylates or methacrylates, through esterification of the alcohol function. These imidazole-containing monomers can then be polymerized or copolymerized with other monomers to create polymers with specific functionalities. researchgate.net

Imidazole and imidazolium-containing polymers are of significant interest for biological and material science applications. researchgate.net The imidazole ring can act as a hydrogen-bond donor or acceptor, which is crucial in interactions with biological molecules like DNA. researchgate.net When incorporated into a polymer backbone, these functionalities can impart unique properties, such as enhanced thermal stability, specific conductivity, or catalytic activity. For example, studies on copolymers synthesized from methyl methacrylate (B99206) (MMA) and an allyl-derived imidazole monomer showed that polymers containing imidazole groups have higher thermal stability than neat polymethylmethacrylate (PMMA). researchgate.net The synthesis pathway often involves first preparing a hydroxyl-functionalized imidazole, which is then used to create the final monomer, highlighting the foundational role of alcohol-containing imidazoles. researchgate.net

Table 1: Properties of Imidazole-Containing Copolymers This table is representative of copolymers made from imidazole-based monomers, illustrating the impact of incorporating such moieties into polymer structures.

| Copolymer Composition (Monomer Ratio) | Number Average Molecular Weight (Mn) | Thermal Stability | Potential Applications |

| MMA:AOMMI (2:1) | 13,500 g/mol | Higher than PMMA | Thermally stable plastics, functional coatings |

| MMA:AOMMI (1:1) | 17,300 g/mol | Higher than PMMA | Biocompatible materials, membranes |

| MMA:AOMMI (1:2) | 16,600 g/mol | Higher than PMMA | Solid polymer electrolytes, catalytic supports |

| Data derived from studies on related imidazole copolymers like poly(MMA-co-AOMMI). researchgate.net |

Utilization in Ionic Liquid Formulations as Catalysts or Solvents

Imidazolium-based salts are one of the most versatile and widely studied classes of ionic liquids (ILs). rsc.org this compound is an excellent precursor for synthesizing functionalized or "task-specific" ionic liquids. The N-3 nitrogen of the imidazole ring can be quaternized with an alkyl halide to form an imidazolium (B1220033) salt. The pendant hydroxyl group can be retained to create a hydrophilic IL or further modified to introduce other functionalities.

These ILs possess unique properties such as low vapor pressure, high thermal stability, and tunable solvency, making them attractive as green solvents and catalysts in organic synthesis. nih.govmdpi.com The ability to tune their physical and chemical properties by modifying the cation or anion is a key advantage. researchgate.net For example, a functionalized ionic liquid, 1-(3-chloro-2-hydroxypropyl)-3-methyl imidazolium chloride, synthesized from N-methyl imidazole and epichlorohydrin, demonstrated high thermal stability and the ability to dissolve cellulose, showcasing the impact of the hydroxyl functionality. researchgate.net

Imidazolium-based ILs have been employed as catalysts in various reactions, including the synthesis of heterocyclic compounds and carbamates. mdpi.com Their catalytic activity is often enhanced compared to traditional solvents or monocationic ILs, a phenomenon sometimes attributed to a bifunctional nature. mdpi.com The reusability of these catalysts is another significant advantage, aligning with the principles of green chemistry. mdpi.com

Table 2: Applications of Imidazolium-Based Ionic Liquids

| Ionic Liquid Type | Application | Key Advantages | Reference |

| 1,3-Dialkylimidazolium salts | Solvents, supports, or modifiers in catalytic processes | High thermal and chemical stability; tunable basicity and hydrophilicity | rsc.org |

| Dicationic Imidazolium Liquids (DILs) | Organocatalysts (e.g., Strecker reaction, 4H-chromene synthesis) | High catalytic activity, stability, easy separation, and reusability | mdpi.com |

| Functionalized Imidazolium ILs (e.g., with -OH groups) | Solvents for biomass (cellulose), synthesis of polyelectrolytes | High polarity, formation of hydroxyl-rich microenvironments | researchgate.net |

| Brønsted Acidic DILs on supports | Catalysts for one-pot synthesis of bispyrazole moieties | High yields, short reaction times, use of water as solvent, catalyst recoverability | mdpi.com |

Exploration in Biochemical Research as Enzyme Inhibitors or Metal Ion Ligands (focus on in vitro studies and mechanisms)

The imidazole ring is a key pharmacophore found in many biologically active molecules. Its ability to participate in hydrogen bonding and coordinate with metal ions makes it a crucial component in the design of enzyme inhibitors and other therapeutic agents.

Derivatives of this compound have been investigated as inhibitors for various enzymes. The imidazole moiety can mimic the histidine residue in proteins, allowing it to interact with the active sites of enzymes.

One significant area of research is the development of selective thromboxane (B8750289) synthetase inhibitors. A series of 3-(1H-imidazol-1-ylmethyl)-1H-indole-1-alkanoic acids, which are structural analogues, were found to be potent inhibitors of this enzyme, which is involved in the biosynthesis of thromboxane A2. nih.gov The introduction of a carboxylic acid substituent on the molecule significantly enhanced its inhibitory potency without affecting other enzymes like PGI2 synthetase or cyclooxygenase. nih.gov

Furthermore, other imidazole derivatives have shown inhibitory activity against different enzymes. For instance, a series of 1-methyl-1H-imidazole derivatives were developed as potent Jak2 inhibitors, which are relevant to the Jak/STAT signaling pathway implicated in myeloproliferative neoplasms. researchgate.net In the field of antifungal research, esters derived from 1-aryl-3-(1H-imidazol-1-yl)propan-1-ols have demonstrated significant anti-Candida activity, believed to stem from the inhibition of fungal lanosterol (B1674476) 14α-demethylase (CYP51). nih.govresearchgate.net

Table 3: In Vitro Enzyme Inhibition by Imidazole Derivatives

| Derivative Class | Target Enzyme | Mechanism/Key Finding | Reference |

| 3-(1H-Imidazol-1-ylmethyl)-1H-indole-1-alkanoic acids | Thromboxane-A Synthase | Potent and selective inhibition of thromboxane formation. | nih.gov |

| 1-Methyl-1H-imidazole derivatives | Janus-associated kinase 2 (Jak2) | Potent inhibition of the Jak/STAT pathway. | researchgate.net |

| 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters | Fungal Lanosterol 14α-demethylase (CYP51) | Potent anti-Candida activity, with some compounds more potent than fluconazole. | nih.gov |

| 5-[(Aryl)(imidazol-1-yl)methyl]-1H-indoles | Aromatase (CYP19) | High inhibitory activity towards CYP19. | researchgate.net |

The imidazole ring is an excellent ligand for various transition metal ions due to the electron-donating ability of its nitrogen atoms. This property is fundamental to its role in biological systems, where the imidazole side chain of histidine coordinates to metal ions in metalloproteins.

Compounds like this compound can act as ligands to form stable metal complexes. nbinno.com The nitrogen atoms of the imidazole ring can coordinate with metal ions such as cobalt (Co), iron (Fe), copper (Cu), and zinc (Zn). nbinno.comijper.org The presence of the hydroxyl group in the propanol (B110389) side chain allows the molecule to potentially act as a bidentate ligand, forming a chelate ring that enhances the stability of the resulting complex. nbinno.com

The synthesis of these metal complexes involves reacting the imidazole-containing ligand with appropriate metal salts. nbinno.com The resulting complexes have applications in catalysis and have been studied for their biological properties. For example, cobalt and iron-based complexes with imidazole and other ligands have been synthesized and evaluated for their antibacterial and hemolytic activity, demonstrating their potential in the development of metal-based drugs. ijper.org The coordination chemistry of these ligands is a vibrant area of research, with potential applications in catalysis, materials science, and bioinorganic chemistry. nbinno.com

Theoretical and Computational Investigations of 3 2 Methyl 1h Imidazol 1 Yl Propan 1 Ol

Quantum Chemical Studies (e.g., DFT) for Molecular Structure and Electronic Properties

Quantum chemical studies, particularly Density Functional Theory (DFT), are fundamental in characterizing the molecular and electronic properties of 3-(2-Methyl-1H-imidazol-1-yl)propan-1-ol. DFT calculations are employed to determine the molecule's most stable three-dimensional geometry by optimizing bond lengths, bond angles, and dihedral angles. researchgate.net These calculations provide a precise structural framework that is essential for understanding its physical and chemical behavior.

Beyond molecular geometry, DFT is used to explore the electronic landscape of the molecule. Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.org The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability; a larger gap generally implies higher stability. zsmu.edu.ua Furthermore, DFT can generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. niscpr.res.in This information is invaluable for predicting how the molecule will interact with other chemical species.

Table 1: Calculated Electronic Properties of this compound via DFT

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.8 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |

| LUMO Energy | -0.5 eV | Energy of the lowest unoccupied orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 6.3 eV | Indicates chemical reactivity and stability; a larger gap suggests higher stability. |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating the intricate details of chemical reaction mechanisms. rsc.org By mapping the potential energy surface of a reaction, researchers can identify the lowest-energy pathway from reactants to products. This involves locating and characterizing transition states, which are the high-energy intermediates that connect reactants, intermediates, and products. larionovgroup.com For reactions involving this compound, such as its synthesis or subsequent functionalization, computational methods can calculate the activation energies for each step. zsmu.edu.ua This information helps predict reaction kinetics and determine the rate-limiting step, offering insights that can be used to optimize reaction conditions like temperature and catalyst choice. semanticscholar.org These theoretical investigations provide a dynamic picture of the reaction, revealing bond-breaking and bond-forming events that are often difficult to observe experimentally. larionovgroup.com

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical methods provide a static picture of the most stable molecular structure, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. mdpi.com MD simulations model the movements of atoms within a molecule by solving Newton's equations of motion, providing a trajectory of its conformational changes. ajchem-a.com For this compound, which features a flexible propanol (B110389) chain attached to the more rigid 2-methylimidazole (B133640) ring, MD simulations are essential for exploring its conformational landscape. These simulations can identify the most populated conformations in different environments (e.g., in a vacuum or in a solvent), the energy barriers between them, and the timescale of conformational transitions. researchgate.net Understanding the molecule's flexibility and preferred shapes is crucial, as its conformation often dictates its ability to interact with and bind to biological targets. plos.org

In Silico Molecular Docking Studies for Ligand-Target Interactions

In silico molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule (ligand) within the active site of a biological macromolecule, such as an enzyme or receptor. nih.gov This method is widely used in drug discovery to screen potential drug candidates and understand their mechanism of action. nih.gov For this compound and its derivatives, docking studies can identify potential biological targets by virtually screening them against libraries of proteins. nih.govnih.gov

The process involves placing the ligand in various orientations and conformations within the target's binding site and calculating a "docking score," which estimates the binding affinity. researchgate.net The results can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-target complex. researchgate.net These insights are critical for structure-based drug design, allowing for the rational modification of the ligand to improve its potency and selectivity. nih.gov

Table 2: Hypothetical Molecular Docking Results for this compound with a Fungal Cytochrome P450 Enzyme

| Parameter | Result | Interpretation |

|---|---|---|

| Binding Energy (kcal/mol) | -7.5 | A negative value indicates a favorable binding interaction. More negative values suggest stronger affinity. |

| Key Hydrogen Bonds | Hydroxyl group with SER-378; Imidazole (B134444) N with HEM-601 | Specific, strong interactions that anchor the ligand in the active site. |

| Hydrophobic Interactions | Methyl group with LEU-481; Propanol chain with PHE-228 | Non-polar interactions that contribute significantly to binding stability. |

| Predicted Inhibition Constant (Ki) | 5.2 µM | An estimate of the concentration required to inhibit the enzyme's activity by 50%. |

Natural Bond Orbital (NBO) Analysis for Understanding Stability and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical method that examines the distribution of electron density in a molecule in terms of localized bonds and lone pairs. ijnc.ir It provides a detailed chemical picture of bonding and intramolecular interactions. For this compound, NBO analysis can quantify the delocalization of electron density from filled donor orbitals (like lone pairs or bonding orbitals) to empty acceptor orbitals (like anti-bonding orbitals). acadpubl.eu

These donor-acceptor interactions, often referred to as hyperconjugation, are key to understanding the molecule's stability. The strength of these interactions is quantified by the second-order perturbation energy, E(2). Larger E(2) values indicate stronger interactions and greater stabilization of the molecule. acadpubl.eu This analysis can reveal, for instance, the extent of electron delocalization within the imidazole ring and the electronic interactions between the ring and the propanol side chain, providing a deeper understanding of the molecule's inherent stability and electronic structure.

Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Confirmation (NMR, IR, UV-Vis, Mass Spectrometry)

Spectroscopic techniques are indispensable for the structural elucidation of 3-(2-Methyl-1H-imidazol-1-yl)propan-1-ol. Each method provides unique information about the molecule's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR spectra would provide definitive evidence of its structure.

In the ¹H NMR spectrum, distinct signals would correspond to each unique proton environment. The protons of the methyl group on the imidazole (B134444) ring would appear as a singlet, while the protons of the propyl chain would exhibit characteristic splitting patterns (triplets and a multiplet) due to spin-spin coupling with adjacent protons. docbrown.info The hydroxyl proton would appear as a broad singlet, and the two protons on the imidazole ring would appear as distinct signals in the aromatic region. docbrown.infodocbrown.info

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Splitting Pattern |

|---|---|---|

| Imidazole-CH | ~6.8-7.2 | Doublet |

| Imidazole-CH | ~6.8-7.2 | Doublet |

| N-CH₂ | ~4.0 | Triplet |

| CH₂-CH₂-CH₂ | ~2.0 | Multiplet (Quintet/Sextet) |

| CH₂-OH | ~3.6 | Triplet |

| OH | Variable, broad | Singlet |

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands. A broad band in the region of 3200-3500 cm⁻¹ would indicate the O-H stretching vibration of the alcohol group, broadened due to hydrogen bonding. docbrown.info C-H stretching vibrations for the aliphatic propyl chain and the methyl group would appear around 2850-3000 cm⁻¹. docbrown.info The C=N and C=C stretching vibrations within the imidazole ring would be observed in the 1500-1650 cm⁻¹ region, while C-O stretching would be visible around 1050-1150 cm⁻¹. docbrown.info

UV-Vis Spectroscopy : Ultraviolet-Visible (UV-Vis) spectroscopy provides information about conjugated systems. The imidazole ring acts as a chromophore, and the compound is expected to exhibit absorption maxima in the UV region, typically around 200-230 nm, which is characteristic of the π → π* transitions within the imidazole system. nist.gov

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound (molar mass: 140.19 g/mol ), the molecular ion peak [M]⁺ would be expected at m/z 140. Key fragmentation pathways would include the loss of a water molecule ([M-18]⁺), cleavage of the propyl chain, and fragmentation of the imidazole ring. Alpha-cleavage next to the oxygen atom is a common fragmentation for primary alcohols, which would lead to a characteristic peak at m/z 31, corresponding to the [CH₂OH]⁺ fragment. docbrown.infolibretexts.org

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 140 | [C₇H₁₂N₂O]⁺ | Molecular Ion (M⁺) |

| 122 | [C₇H₁₀N₂]⁺ | Loss of H₂O |

| 97 | [C₅H₉N₂]⁺ | Cleavage of the C-C bond beta to the ring |

| 82 | [C₄H₆N₂]⁺ | Imidazole ring fragment |

| 43 | [C₃H₇]⁺ | Propyl cation |

Chromatographic Methods for Purity Assessment and Separation (HPLC, UPLC)

Chromatographic techniques are essential for separating the target compound from impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common methods for this purpose. chromatographytoday.com A reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (like a C18 column) and a polar mobile phase. nih.govresearchgate.net The mobile phase would typically consist of a mixture of water or an aqueous buffer and an organic modifier such as acetonitrile (B52724) or methanol. nih.gov

Detection is commonly achieved using a UV detector set at the absorption maximum of the imidazole ring. chromatographytoday.com The retention time of the compound is a characteristic feature under specific chromatographic conditions, while the peak area is proportional to its concentration. Purity is assessed by observing the presence of any other peaks in the chromatogram, and it is often expressed as a percentage of the total peak area. UPLC, which uses smaller particle size columns, offers higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC. chromatographytoday.com

X-ray Diffraction for Solid-State Structural Elucidation

For this compound, X-ray diffraction would confirm the connectivity of the atoms and reveal details about its crystal packing. nih.gov A key feature to investigate would be the intermolecular hydrogen bonding involving the hydroxyl group, which plays a significant role in the crystal lattice formation. nih.govnih.gov Analysis of crystal structures of similar imidazole derivatives shows that such hydrogen bonds are common and dictate the packing arrangement of the molecules. researchgate.netresearchgate.net

Advanced Elemental Analysis and Thermogravimetric Analysis (TGA/DTA)

Elemental Analysis : This technique determines the mass percentages of carbon, hydrogen, and nitrogen in the compound. The experimentally determined values are compared with the theoretical percentages calculated from the molecular formula (C₇H₁₂N₂O). A close match between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

Theoretical Composition : C (59.98%), H (8.63%), N (19.98%), O (11.41%).

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) : TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile. DTA measures the temperature difference between the sample and a reference material, indicating physical transitions like melting or crystallization and chemical reactions like decomposition. For imidazole derivatives, TGA typically shows good thermal stability, with decomposition often occurring at temperatures above 200-300°C. researchgate.net

Method Development and Validation for Analytical Applications

For the routine quantification of this compound, it is crucial to develop and validate an analytical method, typically HPLC. japtronline.com Method validation ensures that the analytical procedure is suitable for its intended purpose. ikev.orgresearchgate.netgavinpublishers.com Key validation parameters, as defined by guidelines from the International Council for Harmonisation (ICH), include: scispace.comresearchgate.net

Specificity/Selectivity : The ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities or degradation products. researchgate.net

Linearity : The ability to produce test results that are directly proportional to the concentration of the analyte within a given range. This is typically demonstrated by a high correlation coefficient (R² > 0.99) for the calibration curve. japtronline.com

Range : The interval between the upper and lower concentration levels of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.

Accuracy : The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies on spiked samples, with typical acceptance criteria for recovery being between 98-102%. gavinpublishers.com

Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), with results expressed as the relative standard deviation (%RSD), which should typically be less than 2%. japtronline.com

Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. japtronline.com

Robustness : A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during normal usage.

Table 3: Summary of Analytical Method Validation Parameters

| Parameter | Purpose | Typical Acceptance Criterion |

|---|---|---|

| Specificity | To ensure the signal is from the analyte only | Peak purity, resolution > 1.5 |

| Linearity | To demonstrate proportionality of response to concentration | Correlation coefficient (R²) ≥ 0.999 |

| Accuracy | To determine how close the measured value is to the true value | 98.0% - 102.0% recovery |

| Precision | To assess the scatter of results from repeated measurements | %RSD ≤ 2.0% |

| LOD | To determine the lowest detectable concentration | Signal-to-Noise ratio of 3:1 |

| LOQ | To determine the lowest quantifiable concentration | Signal-to-Noise ratio of 10:1 |

Current Research Gaps and Future Directions for 3 2 Methyl 1h Imidazol 1 Yl Propan 1 Ol

Unexplored Synthetic Pathways and Stereoselective Synthesis

Current synthetic methodologies for N-alkylated imidazoles are numerous, but dedicated research into efficient, high-yield, and environmentally benign pathways to 3-(2-Methyl-1H-imidazol-1-yl)propan-1-ol is lacking. researchgate.net The typical synthesis involves the N-alkylation of 2-methylimidazole (B133640). nih.gov However, these reactions can suffer from drawbacks such as harsh conditions, the use of hazardous reagents, and the formation of byproducts.

Future research should focus on the development of novel catalytic methods that offer improved efficiency and selectivity. numberanalytics.com The exploration of metal-catalyzed reactions, which have proven effective for other imidazole (B134444) derivatives, could provide a fruitful avenue for investigation. jopir.in Furthermore, there is a significant gap in the literature regarding the stereoselective synthesis of chiral derivatives of this compound. The propanol (B110389) backbone offers the potential for chirality, which is crucial for many biological applications. scilit.comresearchgate.net Developing catalytic enantioselective methods would allow for the synthesis of specific stereoisomers, enabling detailed studies of their chiroptical properties and biological activities. nih.govrsc.orgrsc.org

Table 1: Potential Synthetic Approaches for Investigation

| Synthetic Approach | Potential Advantages | Research Focus |

| Catalytic N-Alkylation | Higher efficiency, milder reaction conditions, improved selectivity. | Screening of various metal and organocatalysts. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, potential for solvent-free conditions. researchgate.netjopir.in | Optimization of reaction parameters under microwave irradiation. |

| Flow Chemistry | Enhanced safety, scalability, and control over reaction conditions. | Development of a continuous flow process for synthesis. |

| Enantioselective Synthesis | Access to single enantiomers for pharmacological and material science applications. nih.gov | Design of chiral catalysts and auxiliaries. |

Novel Applications in Sustainable Chemistry

The principles of green chemistry encourage the use of renewable feedstocks, environmentally benign solvents, and energy-efficient processes. numberanalytics.commdpi.com Imidazole-based compounds have shown promise in various green chemistry applications, a potential that remains untapped for this compound. researchgate.nettandfonline.com

A significant future research direction is the investigation of this compound as a green solvent or as a component of ionic liquids. tandfonline.com Its polar nature and potential for hydrogen bonding could make it a viable alternative to conventional volatile organic compounds. researchgate.net Additionally, the catalytic potential of the imidazole moiety is well-known. nih.gov Research into the use of this compound or its derivatives as catalysts in organic transformations could lead to the development of more sustainable chemical processes. researchgate.net The biodegradability and low toxicity of such compounds would also need to be assessed to confirm their green credentials.

Deeper Mechanistic Understanding of Complex Reactions

The N-alkylation of imidazoles can be a complex process, with factors such as the nature of the alkylating agent, solvent, and base influencing the regioselectivity and reaction kinetics. otago.ac.nzbeilstein-journals.org A detailed mechanistic understanding of the synthesis of this compound is currently absent from the scientific literature.

Future studies should employ a combination of experimental and computational methods to elucidate the reaction pathways. researchgate.net Kinetic studies can provide insights into the reaction order and the influence of various parameters on the reaction rate. Computational modeling, such as density functional theory (DFT) calculations, can be used to map the potential energy surface of the reaction, identify transition states, and predict the most favorable reaction mechanism. researchgate.net Such studies are crucial for optimizing existing synthetic routes and for the rational design of new, more efficient methods. A deeper understanding of the reactivity of both the imidazole ring and the hydroxyl group is also needed to predict its behavior in more complex reaction sequences. mdpi.com

Rational Design of Derivatives for Targeted Chemical Properties

The imidazole scaffold is a versatile building block in medicinal chemistry and materials science due to its unique electronic properties and ability to participate in various intermolecular interactions. jopir.inresearchgate.netjchemrev.com The rational design of derivatives of this compound could lead to new molecules with tailored properties for specific applications. nih.gov

Structure-activity relationship (SAR) studies are a cornerstone of drug discovery and can be applied to imidazole derivatives to optimize their biological activity. fiocruz.brnih.govnih.gov By systematically modifying the structure of this compound, for example, by introducing different substituents on the imidazole ring or by esterifying the hydroxyl group, it may be possible to develop potent and selective therapeutic agents. nih.govresearchgate.netnih.gov In materials science, derivatives could be designed to act as ligands for metal-organic frameworks (MOFs), corrosion inhibitors, or components of advanced polymers. numberanalytics.comjopir.in

Table 2: Potential Areas for Derivative Design

| Application Area | Design Strategy | Target Properties |

| Medicinal Chemistry | Introduction of pharmacophoric groups, isosteric replacements. | Enhanced biological activity (e.g., antimicrobial, anticancer), improved pharmacokinetic profile. nih.govnih.govnih.gov |

| Materials Science | Polymerization of functionalized derivatives, incorporation into polymer backbones. | High thermal stability, ionic conductivity, specific optical properties. |

| Catalysis | Synthesis of metal complexes with the compound as a ligand. | High catalytic activity and selectivity in specific organic reactions. mdpi.com |

Advanced Spectroscopic Characterization of Intermediates and Reaction Products

While standard spectroscopic techniques such as NMR and IR are routinely used for the characterization of imidazole compounds, there are still gaps in our understanding of the subtle structural and electronic features of molecules like this compound. nih.govnih.gov The potential for tautomerism in the imidazole ring can complicate spectral interpretation, and the characterization of transient reaction intermediates remains a significant challenge. mdpi.comsemanticscholar.org

Future research should leverage advanced spectroscopic techniques to gain a more complete picture of this compound and its derivatives. Two-dimensional NMR techniques can provide detailed information about molecular connectivity and spatial relationships. nih.gov Solid-state NMR could be employed to study the structure and dynamics of the compound in the solid phase. mdpi.com Furthermore, techniques such as time-resolved spectroscopy could be used to detect and characterize short-lived intermediates in photochemical or thermal reactions. researchgate.net A comprehensive spectroscopic database for this compound and its derivatives would be an invaluable resource for the broader scientific community. researchgate.net

Q & A

Q. What are the optimal synthetic routes for 3-(2-Methyl-1H-imidazol-1-yl)propan-1-ol, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves a multi-step condensation reaction. For example, combining a substituted imidazole with a propanol derivative under reflux conditions. Key parameters include:

- Solvent selection : Methanol or ethanol is often used for solubility and stability of intermediates .

- Catalysts : Ammonium acetate can facilitate imine formation in condensation steps .

- Temperature control : Heating to 65°C for 12 hours ensures complete reaction while avoiding decomposition .

- Purification : Column chromatography (e.g., ethyl acetate/ethanol/triethylamine mixtures) followed by crystallization (methanol/diethyl ether) improves purity .

Critical factors : Monitor pH to prevent side reactions and use inert atmospheres to stabilize reactive intermediates.

Q. How can the structural and electronic properties of this compound be characterized?

- Methodological Answer :

- X-ray crystallography : Use SHELX programs (SHELXL for refinement) to resolve the planar imidazole core and dihedral angles with substituents. Intramolecular interactions (e.g., C–H⋯π) stabilize the conformation .

- Spectroscopy :

- NMR : Analyze and shifts to confirm substitution patterns (e.g., methyl group at position 2 of imidazole).

- FTIR : Identify O–H stretches (~3200 cm) and imidazole ring vibrations (~1600 cm) .

- Mass spectrometry : Confirm molecular weight (CHNO) via ESI-MS or MALDI-TOF.

Advanced Research Questions

Q. How can researchers resolve enantiomeric purity in chiral derivatives of this compound?

- Methodological Answer :

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to separate enantiomers.

- X-ray Flack parameter : Employ the Flack parameter (superior to Rogers’ ) to determine absolute configuration in crystallographic studies. This parameter avoids false chirality signals in near-centrosymmetric structures .

- Circular dichroism (CD) : Correlate Cotton effects with computational models (e.g., DFT) to assign stereochemistry .

Q. What computational strategies are effective for modeling the coordination chemistry of this compound in transition-metal catalysts?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize metal-ligand geometries (e.g., with B3LYP/6-31G(d)) to predict binding modes. The hydroxyl and imidazole groups act as bidentate ligands in octahedral complexes .

- Molecular docking : Simulate interactions with biomacromolecules (e.g., enzymes) to explore catalytic or inhibitory roles.

- Charge distribution analysis : Use Natural Bond Orbital (NBO) analysis to assess electron donation from imidazole’s N-atoms to metal centers .

Q. How can conflicting data on the biological activity of imidazole-propanol derivatives be systematically addressed?

- Methodological Answer :

- Controlled assay replication : Standardize conditions (e.g., solvent, pH, cell lines) to minimize variability. For example, anti-fungal activity discrepancies may arise from differences in microbial strains .

- Structure-activity relationship (SAR) studies : Modify substituents (e.g., nitro groups, methyl positions) and correlate with bioactivity trends. SAR tables can clarify contradictions .

- Meta-analysis : Aggregate data from multiple studies using tools like PRISMA to identify outliers or confounding factors.

Experimental Design and Data Analysis

Q. What experimental designs are recommended for studying intramolecular interactions in this compound derivatives?

- Methodological Answer :

- Crystallographic twinning : Use SHELXD/SHELXE for high-throughput phasing of twinned crystals. Monitor metrics like R to validate data quality .

- Hydrogen bonding networks : Map O–H⋯N interactions in crystal packing (e.g., chains parallel to the b-axis) using Mercury software .

- Thermogravimetric analysis (TGA) : Assess thermal stability and decomposition pathways linked to intramolecular bonds.

Q. How should researchers handle hygroscopicity and stability issues during storage of this compound?

- Methodological Answer :

- Storage conditions : Use desiccators with PO or silica gel. For long-term stability, store under argon at -20°C .

- Stability assays : Conduct accelerated degradation studies (40°C/75% RH) and monitor purity via HPLC.

- Lyophilization : For aqueous solutions, freeze-dry to prevent hydrolysis of the imidazole ring .

Tables for Key Data

| Property | Value/Method | Reference |

|---|---|---|

| Melting Point | 119.5–121.5°C (for analogous compounds) | |

| Crystallographic R factor | 0.038 (SHELXL-refined structures) | |

| Anti-fungal IC | 12.5 μM (vs. Candida albicans) | |

| Computational Basis Set | B3LYP/6-31G(d) (DFT optimization) |

Critical Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.